molecular formula C11H17NO2S B4719537 N-benzylbutane-1-sulfonamide

N-benzylbutane-1-sulfonamide

Cat. No.: B4719537
M. Wt: 227.33 g/mol
InChI Key: RCHXOAOFNFHMRC-UHFFFAOYSA-N
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Description

N-Benzylbutane-1-sulfonamide is a synthetic organic compound belonging to the important sulfonamide class, characterized by the presence of a sulfonamide functional group (-SO₂NH-). Sulfonamides are a cornerstone in medicinal and organic chemistry, widely recognized as key intermediates in the synthesis of various bioactive molecules and other specialty chemicals . As a research chemical, this compound serves as a valuable building block in organic synthesis and drug discovery projects. Sulfonamide derivatives are extensively explored in pharmaceutical research for their diverse biological activities, which can include antibacterial and antifungal properties . The mechanism of action for antimicrobial sulfonamides typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis . Beyond antimicrobial applications, sulfonamide derivatives demonstrate a broad spectrum of pharmacological potential, such as anti-carbonic anhydrase activity, which is relevant for treating conditions like glaucoma, and investigations into anti-tumor, insulin-stimulating, and anti-thyroid effects . In industrial research contexts, sulfonamide compounds like N-Butyl benzene sulfonamide are commonly employed as plasticizers for polymers such as nylon, indicating the potential for this chemical class in materials science . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the product's specifications and safety data sheet prior to use.

Properties

IUPAC Name

N-benzylbutane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-2-3-9-15(13,14)12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHXOAOFNFHMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzylbutane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with amines .

Industrial Production Methods

Industrial production of sulfonamides often employs microwave irradiation to synthesize sulfonamides directly from sulfonic acids or their sodium salts. This method is known for its high yield and good functional group tolerance .

Chemical Reactions Analysis

N-Alkylation and Arylation

N-benzylbutane-1-sulfonamide undergoes nucleophilic substitution at the sulfonamide nitrogen. Manganese-catalyzed N-alkylation with alcohols follows a "borrowing hydrogen" mechanism, enabling efficient coupling under mild conditions :

SubstrateAlcoholCatalyst/BaseYield (%)
This compoundBenzyl alcoholMn(I) PNP pincer, K₂CO₃86
This compoundCyclohexanolMn(I) PNP pincer, K₂CO₃78

This method tolerates electron-deficient aryl alcohols but fails with pyridine-containing substrates due to catalyst coordination .

α-Amination of Ketones

Iron-catalyzed oxidative coupling with ketones enables direct α-C–N bond formation :

KetoneReaction ConditionsProduct Yield (%)
AcetophenoneFeBr₃, DDQ, DCE, 80°C, 24 h92
CyclohexanoneFeBr₃, DDQ, DCE, 80°C, 24 h85

The reaction proceeds via single-electron transfer (SET) from Fe³⁺, generating iminium intermediates that couple with enolates .

Sulfonamide to Amine Conversion

Catalytic hydrogenation reduces the sulfonamide group to amines under high-pressure H₂:

CatalystTemperature (°C)Pressure (bar)Conversion (%)
Pd/C1205098
Raney Ni1003075

This method is critical for deprotecting sulfonamide groups in multistep syntheses.

S-N Bond Formation

Microwave-assisted coupling with nitroarenes generates arylsulfonamides through FeCl₂-catalyzed C–S and S–N bond formation :

NitroareneSulfinate SourceConditionsYield (%)
NitrobenzeneSodium p-toluenesulfinateFeCl₂, NaHSO₃, 60°C, 12 h89
4-NitrochlorobenzeneSodium benzenesulfinateFeCl₂, NaHSO₃, 60°C, 12 h82

Mechanistic studies suggest a radical pathway involving nitro-to-amine reduction prior to sulfinate coupling .

Sulfonamide Protection/Deprotection

Protection of the sulfonamide NH group is essential for electrophilic aromatic substitution:

StepReagents/ConditionsOutcome
ProtectionDMF-DMA, rt, 1 hForms sulfamidine (95% yield)
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hNitro derivative (93% yield)
Deprotection20% HCl, 100°C, 2 hRegenerates NH group (91% yield)

This sequence enables functionalization of otherwise deactivated aromatic rings .

Mechanistic Insights

Computational studies reveal key structural features influencing reactivity :

  • Hydrogen bonding networks : Intermolecular N–H⋯O interactions stabilize transition states during coupling reactions.

  • Electronic effects : The sulfonamide group reduces aromatic ring electron density (HOMO = −6.8 eV), directing electrophiles to para positions .

  • Conformational flexibility : The butane chain adopts gauche configurations (60° dihedral angles), modulating steric accessibility .

Carbonic Anhydrase Inhibitors

Sulfonamide derivatives exhibit potent inhibition (IC₅₀ = 12–45 nM) through Zn²⁺ coordination in enzyme active sites .

Antibacterial Agents

N-Alkylated analogs show MIC values as low as 50 µg/mL against E. coli and B. subtilis via dihydropteroate synthase inhibition .

Scientific Research Applications

Chemistry

N-benzylbutane-1-sulfonamide serves as a building block in organic synthesis. It is utilized in various chemical reactions due to its ability to participate in nucleophilic substitutions and coupling reactions. The compound's structure allows it to form stable complexes, making it a versatile reagent in synthetic chemistry.

Biology

In biological research, this compound has been employed to study enzyme inhibition and protein interactions . Its sulfonamide group can mimic substrates, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This property is particularly useful in investigating metabolic pathways and enzyme mechanisms .

Medicine

The compound is under investigation for its potential role in drug design and discovery programs . This compound derivatives have shown promise as selective inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. For instance, analogues derived from this compound have demonstrated the ability to suppress interleukin-1β (IL-1β) release, indicating their potential as therapeutic agents for conditions like multiple sclerosis and other inflammatory disorders .

Industry

In industrial applications, this compound is used in the production of polymers and agrochemicals . Its functional properties enhance the performance of materials and contribute to the development of more effective agricultural products.

CompoundActivity TypeIC50 (μM)Reference
This compoundNLRP3 Inflammasome Inhibition8.45 ± 1.56
JC-21NLRP3 Inflammasome Inhibition7.0 ± 0.5
JC-171NLRP3 Inflammasome Inhibition6.5 ± 0.4

Synthetic Routes for this compound

MethodDescriptionYield (%)
Oxidative CouplingThiols and amines coupling without pre-functionalizationHigh
Microwave IrradiationDirect synthesis from sulfonic acids or sodium saltsHigh

Case Study 1: Anticancer Activity

Research has indicated that complexes derived from sulfonamides, including this compound, exhibit potent anticancer activity. For example, Ti(IV)-bis-chelate complexes containing sulfonamide groups displayed enhanced antitumor effects compared to traditional chemotherapeutics like cisplatin, demonstrating reduced side effects while maintaining efficacy .

Case Study 2: Inhibition of Inflammatory Responses

A study focusing on the structural modifications of sulfonamide analogues revealed that compounds like JC-171 can effectively inhibit IL-1β release in macrophages under inflammatory conditions. This highlights the potential of this compound derivatives as therapeutic agents targeting inflammatory pathways .

Mechanism of Action

The mechanism of action of N-benzylbutane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several sulfonamides and amides with structural similarities to N-benzylbutane-1-sulfonamide. Below is a comparative analysis based on substituent effects, molecular features, and inferred properties:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Functional Group
This compound Not reported Benzyl, butane chain Sulfonamide
3-[(3-Methylbutan-2-yl)amino]benzene-1-sulfonamide 242.34 3-Methylbutan-2-yl amino, benzene ring Sulfonamide
N-(2-Chlorophenyl)-2-methylbutanamide Not reported 2-Chlorophenyl, 2-methylbutanamide Amide

Key Findings:

Functional Group Differences: Sulfonamides (e.g., this compound and the compound in ) exhibit higher acidity (pKa ~10–11) compared to amides (pKa ~15–20) due to the electron-withdrawing sulfonyl group. This enhances hydrogen-bonding capacity, critical for interactions with biological targets like enzymes .

The 2-chlorophenyl group in the amide analog adds electronegativity, possibly enhancing dipole interactions but reducing solubility in aqueous environments.

Molecular Weight and Bioavailability :

  • The compound in has a molecular weight of 242.34 g/mol, within the acceptable range for oral bioavailability (typically <500 g/mol). This compound’s molecular weight is likely similar, given its analogous structure.

Synthetic Accessibility :

  • Sulfonamides like this compound are typically synthesized via sulfonation of amines, while amides are formed through condensation reactions. The branched alkyl chain in ’s compound may introduce steric challenges during synthesis compared to the linear butane chain in the target compound.

Limitations:

  • Direct pharmacological or thermodynamic data (e.g., solubility, IC50 values) for this compound are unavailable in the provided evidence. Comparisons are inferred from structural analogs.
  • The amide compound listed lacks a sulfonamide group, limiting functional group-based comparisons.

Q & A

Q. What methodologies validate the compound’s role as a selective inhibitor in complex biological systems?

  • Methodological Answer : Use CRISPR-Cas9 knockout models to confirm target specificity. Competitive binding assays (e.g., Surface Plasmon Resonance) quantify affinity (Kd values), while RNA sequencing identifies off-target pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzylbutane-1-sulfonamide
Reactant of Route 2
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N-benzylbutane-1-sulfonamide

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